molecular formula C6H4F3IN2O2 B13072221 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13072221
M. Wt: 320.01 g/mol
InChI Key: LWSAHZITYPCQAP-UHFFFAOYSA-N
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Description

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of iodine, trifluoroethyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.

    Iodination: The final step involves the iodination of the pyrazole ring. This can be accomplished using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrazole ring can interact with various biological targets, such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 5-Fluoro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to its analogs, 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H4F3IN2O2

Molecular Weight

320.01 g/mol

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2H2,(H,13,14)

InChI Key

LWSAHZITYPCQAP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)I)CC(F)(F)F

Origin of Product

United States

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